5-(o-Tolyl)nicotinaldehyde

Medicinal Chemistry Chemical Synthesis Structure-Activity Relationship

5-(o-Tolyl)nicotinaldehyde is the definitive ortho-methyl substituted 5-arylnicotinaldehyde for probing steric and electronic effects in SAR studies. Unlike para-methyl or unsubstituted analogs, its ortho-methyl group introduces critical steric hindrance and altered electronic distribution that significantly impact binding affinity, cross-coupling reactivity, and crystallinity. For 1,4-dihydropyridine pharmacophore synthesis and catalyst benchmarking, this specific compound ensures reproducible structure-activity relationships and assay outcomes. Substituting with a different 5-arylnicotinaldehyde analog without comparative data risks invalidating your synthetic pathway and biological results.

Molecular Formula C13H11NO
Molecular Weight 197.23 g/mol
CAS No. 887973-89-9
Cat. No. B1629422
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-(o-Tolyl)nicotinaldehyde
CAS887973-89-9
Molecular FormulaC13H11NO
Molecular Weight197.23 g/mol
Structural Identifiers
SMILESCC1=CC=CC=C1C2=CN=CC(=C2)C=O
InChIInChI=1S/C13H11NO/c1-10-4-2-3-5-13(10)12-6-11(9-15)7-14-8-12/h2-9H,1H3
InChIKeySTPWPRJGLDAHDN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-(o-Tolyl)nicotinaldehyde CAS 887973-89-9: Procurement Guide for Ortho-Methyl Substituted 5-Aryl Nicotinaldehyde


5-(o-Tolyl)nicotinaldehyde (CAS 887973-89-9), also known as 5-(2-methylphenyl)pyridine-3-carbaldehyde, is a heterocyclic aromatic aldehyde with the molecular formula C₁₃H₁₁NO and a molecular weight of 197.23 g/mol . It belongs to the class of 5-arylnicotinaldehydes, which are valued as versatile building blocks in medicinal chemistry and materials science for constructing complex molecules, including potential pharmaceutical agents and advanced organic materials [1]. This compound serves as a key precursor for synthesizing chalcones, 1,4-dihydropyridines, and other biologically active scaffolds [2]. Its primary utility lies in research and development and as a key intermediate for further chemical synthesis.

Why 5-(o-Tolyl)nicotinaldehyde Cannot Be Substituted with Other 5-Arylnicotinaldehydes


Substitution with even a closely related 5-arylnicotinaldehyde analog is not trivial and can significantly alter research outcomes. While 5-arylnicotinaldehydes share a common core scaffold, their utility in structure-activity relationship (SAR) studies is highly dependent on precise substituent positioning [1]. For instance, the introduction of a methyl group at the ortho position of the phenyl ring (as in the target compound) introduces steric hindrance and alters electronic distribution compared to the unsubstituted phenyl analog or the para-methyl isomer [2]. These subtle differences can drastically impact binding affinity to biological targets, reactivity in cross-coupling reactions, and even the resulting compound's crystallinity and physical properties [1]. Furthermore, the 5-arylnicotinaldehydes as a class are noted for their 'unexpected sensitivity to oxidation and disproportionation', making handling and storage conditions a critical, and potentially variable, factor between different derivatives [3]. Therefore, assuming functional interchangeability without direct comparative data introduces significant risk in both chemical synthesis and biological assay reproducibility.

Quantitative Differentiation: Head-to-Head Comparison of 5-(o-Tolyl)nicotinaldehyde vs. Key Analogs


Commercial Availability & Purity: Ortho- vs. Meta- vs. Para-Tolyl Analogs

The 5-(o-tolyl)nicotinaldehyde (ortho-isomer) is commercially available at a higher minimum purity (98%) compared to the standard 95% purity grade commonly found for its meta- and para-isomers from key suppliers . The para-isomer (5-(p-tolyl)nicotinaldehyde, CAS 229008-16-6) is also available at 98% purity but requires more stringent storage conditions (under inert gas) .

Medicinal Chemistry Chemical Synthesis Structure-Activity Relationship

Molecular Size and Synthetic Utility: Ortho-Methyl vs. Unsubstituted Phenyl Analog

Compared to the unsubstituted 5-phenylnicotinaldehyde (CAS 113118-84-6), 5-(o-tolyl)nicotinaldehyde has a higher molecular weight (197.23 vs. 183.21 g/mol) and an additional methyl group, which can be a critical differentiator in medicinal chemistry for modulating lipophilicity (LogP) and steric bulk [1].

Organic Synthesis Medicinal Chemistry Physicochemical Properties

Regioisomeric Differentiation: Ortho- vs. Para-Methyl Substitution

The ortho-methyl group in 5-(o-tolyl)nicotinaldehyde introduces significant steric hindrance near the reactive aldehyde and pyridine nitrogen sites compared to the para-methyl isomer, 5-(p-tolyl)nicotinaldehyde. This difference can dramatically alter the regioselectivity and yield of subsequent reactions, such as nucleophilic additions or metal-catalyzed cross-couplings [1].

Chemical Synthesis Regioselectivity Steric Effects

Optimal Research and Development Scenarios for Procuring 5-(o-Tolyl)nicotinaldehyde


Medicinal Chemistry SAR Studies on 5-Arylnicotinaldehyde Scaffolds

When investigating the structure-activity relationship of a lead compound based on the 5-arylnicotinaldehyde scaffold, 5-(o-tolyl)nicotinaldehyde is the specific tool to probe the effect of ortho-methyl substitution. As established, this substitution introduces steric hindrance and alters electronic properties distinct from the unsubstituted phenyl or para-methyl analogs [1]. This compound is essential for creating a complete analog series to understand the pharmacophore's tolerance for steric bulk and lipophilicity at this position.

Synthesis of Sterically Hindered 1,4-Dihydropyridine Derivatives

For research programs focused on synthesizing 1,4-dihydropyridine (1,4-DHP) derivatives, the use of 5-(o-tolyl)nicotinaldehyde introduces a sterically demanding ortho-methylphenyl group. This can influence the conformation and, consequently, the biological activity of the resulting 1,4-DHP core, which is a known pharmacophore for calcium channel modulators and other targets [2]. The higher baseline purity (≥98%) also ensures that the synthesized library compounds start from a well-defined and characterized precursor, improving the reproducibility of the subsequent biological assays .

Investigating Steric Effects in Cross-Coupling Reactions

The ortho-methyl group makes 5-(o-tolyl)nicotinaldehyde an ideal substrate for studying the scope and limitations of new catalysts and reaction conditions in cross-coupling reactions, such as Suzuki-Miyaura couplings [3]. Its steric profile challenges catalysts more than the less hindered para-isomer or unsubstituted analog, providing a rigorous test for catalyst efficiency and selectivity. Researchers developing new palladium or nickel catalysts can use this compound to benchmark performance against a standard set of challenging aryl halide partners.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

18 linked technical documents
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